REACTION_CXSMILES
|
[Cl:1]C1C=CC2C3=C(C4CCCCC4)C4C=CC(C(OC(C)(C)C)=O)=CC=4N3CC(C(OC)=O)=CC=2C=1.Cl[C:38]1[CH:39]=[CH:40][C:41]([CH:47]=[O:48])=[C:42]([B:44]([OH:46])[OH:45])[CH:43]=1>>[Cl:1][C:39]1[CH:38]=[CH:43][C:42]([B:44]([OH:46])[OH:45])=[C:41]([CH:47]=[O:48])[CH:40]=1
|
Name
|
10-tert-butyl 6-methyl 3-chloro-13-cyclohexyl-7H-indolo[2,1-a][2]benzazepine-6,10-dicarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C=C(CN3C2=C(C=2C=CC(=CC23)C(=O)OC(C)(C)C)C2CCCCC2)C(=O)OC)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)B(O)O)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)B(O)O)C=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |